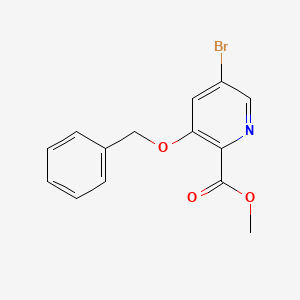

Methyl 3-(benzyloxy)-5-bromopicolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO3 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

methyl 5-bromo-3-phenylmethoxypyridine-2-carboxylate |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)13-12(7-11(15)8-16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

SSCRFKYQCJJYAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Benzyloxy 5 Bromopicolinate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 3-(benzyloxy)-5-bromopicolinate reveals several logical disconnections. The target molecule can be simplified by disconnecting the ester and ether bonds, leading to more readily available starting materials.

The primary disconnection is the methyl ester, which can be retrosynthetically cleaved to its corresponding carboxylic acid, 3-(benzyloxy)-5-bromopicolinic acid, and methanol (B129727). This transformation is a standard esterification reaction in the forward synthesis.

The second key disconnection involves the benzyloxy ether linkage. This C-O bond can be broken to reveal a 3-hydroxy-5-bromopicolinic acid precursor and a benzyl (B1604629) halide, such as benzyl bromide. The forward reaction would be a Williamson ether synthesis or a similar O-alkylation method.

Therefore, the main synthetic challenges are the regioselective introduction of the bromine and hydroxyl groups onto the pyridine (B92270) ring and the subsequent functionalization of the hydroxyl and carboxylic acid groups.

Precursor Synthesis Strategies

The successful synthesis of this compound hinges on the efficient preparation of appropriately substituted precursors. This section details the methodologies for preparing key picolinic acid and hydroxylated pyridine intermediates.

Preparation of Picolinic Acid Derivatives

The synthesis of substituted picolinic acids can be approached in several ways. One common method involves the oxidation of a corresponding 2-alkylpyridine. However, for the target molecule, building the substituted pyridine ring with the desired functionalities already in place or in a latent form is often more efficient.

A notable approach for synthesizing substituted 3-hydroxypicolinic acids involves a bromination-rearrangement reaction of furan-2-yl aminoacetates google.comjustia.com. This method allows for the direct formation of a dibrominated 3-hydroxypicolinate ester, which can then be selectively debrominated to yield the desired 5-bromo-3-hydroxypicolinate derivative. This strategy is advantageous as it constructs the core of the target molecule in a single, transformative step.

Alternatively, functionalization of pre-existing picolinic acid derivatives can be employed. For instance, the nitration of picolinic acid N-oxide, followed by reduction and diazotization, can introduce a hydroxyl group at various positions, although achieving the specific 3,5-disubstitution pattern can be challenging due to directing group effects umsl.edu.

Synthesis of Hydroxylated Pyridine Precursors

The synthesis of hydroxylated pyridine precursors, specifically 3-hydroxypyridines, is another cornerstone of this synthetic strategy. 3-Hydroxypyridine (B118123) itself can be a starting point for subsequent electrophilic aromatic substitution reactions, such as bromination. The hydroxyl group is an activating, ortho-, para-director, which would favor bromination at the 2, 4, and 6 positions. Therefore, direct bromination of 3-hydroxypyridine might not yield the desired 5-bromo isomer in high yield without the use of protecting groups or specific reaction conditions to control regioselectivity.

A two-step synthesis of 3,6-dihydroxypicolinic acid starting from 3-hydroxypicolinic acid via an Elbs oxidation has been reported nih.gov. While this introduces a hydroxyl group at the 6-position, it highlights a potential route for the functionalization of the pyridine ring.

In some strategies, the pyridine ring is constructed from acyclic precursors. This approach offers the flexibility to incorporate the desired substituents at the outset, thereby avoiding potentially low-yielding or non-selective aromatic substitution reactions on a pre-formed pyridine ring.

Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is a critical step that protects the hydroxyl functionality and completes the carbon skeleton of the target molecule, excluding the ester. This is typically achieved through O-benzylation.

O-Benzylation Techniques for Pyridinols

The most common method for the O-benzylation of a pyridinol, such as a 3-hydroxypicolinic acid derivative, is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile and attacks a benzyl halide, typically benzyl bromide or benzyl chloride.

The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The reaction is typically carried out in an inert polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

| Reagent | Base | Solvent | Typical Conditions |

| Benzyl bromide | Sodium hydride (NaH) | Dimethylformamide (DMF) | 0 °C to room temperature |

| Benzyl chloride | Potassium carbonate (K2CO3) | Acetonitrile | Reflux |

It is important to consider that in the case of 3-hydroxy-5-bromopicolinic acid, the carboxylic acid is also acidic and would be deprotonated by a strong base. Therefore, it is often advantageous to perform the benzylation step on the esterified precursor, Methyl 3-hydroxy-5-bromopicolinate, to avoid competitive reactions at the carboxylate.

Nucleophilic Aromatic Substitution Approaches for Benzylation

While less common for this specific transformation, the introduction of a benzyloxy group can also be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This would require a precursor with a good leaving group, such as a halogen or a nitro group, at the 3-position of the pyridine ring.

For example, a 3-fluoro or 3-chloro-5-bromopicolinate could react with sodium benzoxide. The electron-withdrawing nature of the pyridine nitrogen and the ester group would activate the ring towards nucleophilic attack. However, the synthesis of the required 3-halo-5-bromopicolinate precursor might be as complex as the more direct O-benzylation route. This approach is generally more applicable when a hydroxyl group is not already present on the ring.

Regioselective Bromination at the 5-Position

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step governed by the principles of electrophilic aromatic substitution. The existing substituents on the ring, a benzyloxy group at the 3-position and a carboxylate group at the 2-position, exert significant influence on the regiochemical outcome of the bromination.

The pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. quora.comwikipedia.org Electrophilic substitution on an unsubstituted pyridine ring, when forced under harsh conditions, typically occurs at the 3-position. quora.com However, in a substituted pyridine, the regioselectivity is controlled by the combined electronic effects of the substituents. libretexts.org

In the precursor to the target molecule, the 3-benzyloxy group is a strong activating group and an ortho-, para-director due to the lone pairs on the oxygen atom which can be donated into the ring through resonance. The methyl picolinate (B1231196) group at the 2-position is a deactivating group and a meta-director. The activating benzyloxy group's directing effect dominates, guiding the incoming electrophile (Br⁺) to the positions ortho (positions 2 and 4) and para (position 6) relative to itself. The deactivating ester group directs meta to itself (positions 4 and 6). Both groups, therefore, direct the substitution to positions 4 and 6. However, position 5 is also activated by the benzyloxy group and is often the site of substitution in similar systems due to a combination of electronic and steric factors. The precise outcome depends on the specific substrate and reaction conditions.

Direct bromination of the pyridine ring can be achieved using common halogenating agents. The choice of reagent can influence the reactivity and selectivity of the reaction.

Bromine (Br₂): Molecular bromine can be used as a source of the electrophile. Often, a Lewis acid catalyst is employed to polarize the Br-Br bond and generate a more potent electrophilic species. However, due to the already activated nature of the 3-benzyloxypicolinate ring, catalysis may not be necessary.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic rings. mdpi.com It is considered a milder source of electrophilic bromine compared to Br₂ and can offer improved regioselectivity. mdpi.com Reactions with NBS are often initiated by an acid catalyst and can be performed in a variety of solvents, including polar aprotic solvents. nih.gov

| Halogenating Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Bromine (Br₂) | Inert solvent (e.g., CH₂Cl₂, CCl₄, Acetic Acid), often with a Lewis acid catalyst. | Readily available and potent brominating agent. | Can be highly reactive, potentially leading to over-bromination or side reactions. Corrosive and requires careful handling. |

| N-Bromosuccinimide (NBS) | Polar aprotic solvent (e.g., DMF, Acetonitrile) or chlorinated solvents, often with an acid catalyst (e.g., H₂SO₄). | Milder reagent, often providing higher regioselectivity and cleaner reactions. mdpi.com Easier to handle solid. | Reaction can be sensitive to radical initiators (light, peroxides), though electrophilic substitution is favored for activated aromatic rings. |

Achieving high regioselectivity for bromination at the 5-position requires careful control over the reaction parameters. The interplay of solvent, temperature, and catalysis is crucial in directing the electrophilic attack and minimizing the formation of unwanted isomers.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates formed during the reaction. Polar solvents can stabilize the charged intermediates in the electrophilic substitution pathway.

Temperature: Bromination reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and control the exothermic nature of the reaction. Lowering the temperature can favor the formation of the thermodynamically more stable product.

Catalysis: While the 3-benzyloxy group strongly activates the ring, a catalytic amount of a strong acid (e.g., sulfuric acid) is often used with NBS to facilitate the generation of the Br⁺ electrophile.

By optimizing these conditions, the bromination can be directed with high fidelity to the desired 5-position, yielding the 5-bromo-3-benzyloxypicolinate precursor.

Esterification Methods for Methyl Picolinate Formation

The conversion of the carboxylic acid group of a picolinic acid derivative to its corresponding methyl ester is a fundamental transformation in this synthesis. Several standard methods are available for this purpose.

Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols under acidic catalysis. organic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and strategies must be employed to drive the reaction towards the ester product. libretexts.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). organic-chemistry.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol (methanol in this case). cerritos.edu A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. cerritos.edu

To favor the formation of this compound, the equilibrium can be shifted by:

Using a large excess of methanol: Methanol can be used as both the reactant and the solvent, ensuring its high concentration drives the reaction forward according to Le Châtelier's principle. libretexts.org

Removing water: The water produced during the reaction can be removed, for instance, by azeotropic distillation with a suitable solvent like toluene (B28343) using a Dean-Stark apparatus. operachem.com

The reaction is typically carried out by heating the carboxylic acid in methanol with a catalytic amount of a strong acid under reflux for several hours. operachem.com

An alternative to direct acid-catalyzed esterification involves the conversion of the carboxylic acid into a more reactive intermediate, an "activated ester," which then readily reacts with the alcohol. This approach avoids the equilibrium limitations of the Fischer esterification.

A common method is to first convert the carboxylic acid to an acyl chloride . This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile. Subsequent addition of methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct, leads to the rapid and often quantitative formation of the methyl ester. This method is particularly useful when the substrate contains acid-sensitive functional groups, as the reaction can be performed under neutral or slightly basic conditions after the acyl chloride formation.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol (excess), catalytic H₂SO₄ or p-TsOH | Reflux in methanol for several hours. | Uses inexpensive reagents. Procedurally simple. organic-chemistry.org | Reversible equilibrium reaction. libretexts.org Requires harsh acidic conditions and heat, which may not be suitable for sensitive substrates. |

| Activated Ester (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., Pyridine, Et₃N) | Step 1: Reflux in SOCl₂ or react with (COCl)₂ in an inert solvent. Step 2: Add methanol at low temperature. | Irreversible and high-yielding. Can be performed under milder conditions (post-acyl chloride formation). | Requires an extra synthetic step. Reagents like SOCl₂ are corrosive and moisture-sensitive. |

Multi-Step Convergent and Linear Synthetic Routes

The synthesis of this compound is best approached through a linear sequence of reactions, where a starting material is modified step-by-step. A convergent synthesis, which involves preparing separate fragments of the molecule and then combining them, is generally not necessary for a molecule of this complexity.

A logical starting material for this synthesis is 3-Hydroxypicolinic acid , which is commercially available. chemicalbook.comwikipedia.org From this precursor, a plausible linear synthetic route involves three key transformations: esterification, protection of the hydroxyl group (benzylation), and bromination. The order of these steps can be varied, leading to different synthetic strategies.

A common and effective linear route is outlined below:

Proposed Linear Synthetic Route:

Step 1: Esterification. The carboxylic acid of 3-Hydroxypicolinic acid is first converted to its methyl ester. This is typically done using a Fischer esterification with excess methanol and a catalytic amount of sulfuric acid. This step yields Methyl 3-hydroxypicolinate . Protecting the carboxylic acid as an ester at the beginning can prevent potential side reactions in subsequent steps.

Step 2: Benzylation. The phenolic hydroxyl group of Methyl 3-hydroxypicolinate is then protected as a benzyl ether. This is a standard Williamson ether synthesis, carried out by treating the substrate with a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl group, followed by reaction with benzyl bromide or benzyl chloride. This step produces Methyl 3-(benzyloxy)picolinate . bldpharm.com

Step 3: Bromination. The final step is the regioselective bromination of Methyl 3-(benzyloxy)picolinate at the 5-position. As discussed previously, this is an electrophilic aromatic substitution, typically performed with N-Bromosuccinimide (NBS) and a catalytic amount of acid, to yield the final product, This compound .

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Esterification | 3-Hydroxypicolinic acid | Methanol (MeOH), H₂SO₄ (cat.), Reflux | Methyl 3-hydroxypicolinate |

| 2. Benzylation | Methyl 3-hydroxypicolinate | Benzyl bromide (BnBr), K₂CO₃, in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Methyl 3-(benzyloxy)picolinate |

| 3. Bromination | Methyl 3-(benzyloxy)picolinate | N-Bromosuccinimide (NBS), H₂SO₄ (cat.), in a solvent like Acetonitrile | This compound |

Process Optimization and Scalability Studies

Process optimization is a critical phase in chemical manufacturing that aims to refine a synthetic route to make it more efficient, cost-effective, and safe for large-scale production. For a compound like this compound, this would involve a systematic investigation of all reaction parameters.

Reaction Condition Tuning (Temperature, Solvent, Catalyst)

The tuning of reaction conditions is fundamental to optimizing any chemical synthesis. The choice of temperature, solvent, and catalyst can dramatically influence the reaction rate, yield, and impurity profile.

Temperature: The reaction temperature would be a key parameter to optimize. A hypothetical synthesis could involve the benzylation of a hydroxyl group or the bromination of the pyridine ring. Each of these steps would have an optimal temperature range. Lower temperatures might be necessary to control selectivity and prevent side reactions, such as over-bromination or decomposition of starting materials. Conversely, higher temperatures could be required to drive the reaction to completion in a reasonable timeframe. An optimization study would involve running the reaction at various temperatures to find the ideal balance.

Solvent: The choice of solvent is crucial for ensuring that all reactants are in the appropriate phase for the reaction to occur efficiently. The polarity of the solvent can influence the reaction pathway and the stability of intermediates. For the synthesis of a moderately polar molecule like this compound, a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., toluene, dichloromethane) would likely be screened. The ideal solvent would not only facilitate the reaction but also simplify product isolation and purification.

Catalyst: Catalysts are often employed to increase the rate of reaction without being consumed. The choice of catalyst depends on the specific transformation. For instance, in a benzylation step, a phase-transfer catalyst might be used to facilitate the reaction between an aqueous and an organic phase. In a bromination step, a Lewis acid catalyst might be employed to activate the brominating agent. The catalyst loading would also be optimized to maximize efficiency while minimizing cost and potential contamination of the final product.

The following table illustrates a hypothetical optimization study for a key reaction step in the synthesis of this compound:

| Entry | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |

| 1 | 25 | Dichloromethane | None | 45 | 85 |

| 2 | 50 | Dichloromethane | None | 60 | 80 |

| 3 | 25 | Acetonitrile | Lewis Acid A | 75 | 90 |

| 4 | 50 | Acetonitrile | Lewis Acid A | 85 | 88 |

| 5 | 25 | Acetonitrile | Lewis Acid B | 80 | 95 |

Yield Enhancement and Purity Control Strategies

Maximizing the yield and ensuring the high purity of the final product are primary goals of process optimization.

Yield Enhancement: Strategies to enhance the yield would focus on driving the reaction equilibrium towards the product side and minimizing the formation of byproducts. This could involve using an excess of one of the less expensive reagents, removing a byproduct from the reaction mixture as it is formed, or carefully controlling the rate of addition of reagents.

Purity Control: Controlling the purity of this compound would involve identifying potential impurities and developing strategies to minimize their formation. Common impurities could arise from side reactions, unreacted starting materials, or degradation of the product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to monitor the reaction and quantify impurities. Purification strategies would typically involve crystallization, column chromatography, or distillation. The choice of crystallization solvent is critical for obtaining a high-purity product with a good recovery rate.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in modern chemical synthesis to reduce the environmental impact of manufacturing processes.

Heterogeneous Catalysis: The use of heterogeneous catalysts is a key principle of green chemistry. These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling, reducing waste and cost. For the synthesis of picolinates, metal-organic frameworks (MOFs) and other solid-supported catalysts have been explored. researchgate.netnih.govmountainscholar.org While no specific examples exist for this compound, this approach would be a primary consideration in developing a sustainable synthesis.

Flow Chemistry Integration: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in terms of safety, efficiency, and scalability. The small reactor volumes allow for better control of reaction parameters, such as temperature and mixing, which can lead to higher yields and purities. For the synthesis of heterocyclic compounds like pyridines, flow chemistry has been shown to be a valuable tool. researchgate.netnih.gov The integration of flow reactors could significantly improve the synthesis of this compound, particularly for large-scale production.

Chemical Reactivity and Transformation Mechanisms

Reactivity at the Bromine Atom (C-5 Position)

The carbon-bromine bond at the C-5 position of methyl 3-(benzyloxy)-5-bromopicolinate is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the ester group facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle of these reactions. This activation allows for the subsequent coupling with various organometallic and amine nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are instrumental in modifying the pyridine core.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives. researchgate.net

In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce various aryl and vinyl groups at the C-5 position. The general catalytic cycle involves the oxidative addition of the bromopicolinate to a Pd(0) complex, followed by transmetalation with an organoboron species in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwaterloo.ca

Detailed Research Findings:

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is highly feasible based on established protocols for similar 5-bromopyridine derivatives. The reaction conditions would typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system, often a mixture of an organic solvent and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopicolinate Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| (E)-Styrylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | Moderate to High |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane reagent. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups, as organostannanes are generally stable to air and moisture. organic-chemistry.orgnih.gov However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts. nih.gov

For this compound, Stille coupling offers a pathway to introduce alkyl, alkenyl, aryl, and alkynyl groups. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Detailed Research Findings:

Specific examples of Stille coupling with this compound are not readily found in the surveyed literature. However, based on general principles and reactions with analogous substrates, successful coupling would be anticipated. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a non-polar solvent such as toluene or dioxane. The choice of the organostannane coupling partner dictates the nature of the substituent introduced at the C-5 position.

Table 2: General Conditions for Stille Coupling of Aryl Bromides

| Stannane Reagent | Catalyst | Solvent | Temperature (°C) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | Dioxane | 100 |

| Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | THF | 60 |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. digitellinc.com A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and demonstrates a high degree of functional group tolerance. wikipedia.org A drawback is the moisture and air sensitivity of the organozinc reagents, necessitating anhydrous reaction conditions.

This coupling method can be applied to this compound to form carbon-carbon bonds with a wide range of sp, sp², and sp³ hybridized carbon atoms. The organozinc reagents can be prepared from the corresponding organic halides, and their in situ generation is also a common practice. digitellinc.com

Detailed Research Findings:

While direct reports on the Negishi coupling of this compound are scarce, the reaction is a well-established method for the functionalization of bromopyridines. A typical protocol would involve the reaction of the bromopicolinate with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst system generated from a palladium precursor and a phosphine ligand, in an anhydrous solvent like THF or DME.

Table 3: Illustrative Conditions for Negishi Coupling of Bromopyridines

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp to 60 |

| Ethylzinc bromide | Pd(dppf)Cl₂ | DME | 50 |

| Benzylzinc bromide | Pd(OAc)₂ / XPhos | THF | Room Temp |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals. researchgate.netchemspider.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base. researchgate.net

In the case of this compound, this reaction enables the introduction of a variety of primary and secondary amines at the C-5 position, leading to the formation of 5-aminopicolinate (B8380244) derivatives. The choice of ligand is crucial for the success of the reaction and often depends on the steric and electronic properties of the coupling partners.

Detailed Research Findings:

While a specific protocol for this compound is not detailed in the available literature, the Buchwald-Hartwig amination of 2-bromopyridines is a well-documented transformation. organic-chemistry.org Reaction conditions generally involve a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a base such as sodium tert-butoxide (NaOtBu) in a solvent like toluene or dioxane. organic-chemistry.org

Table 4: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines

| Amine | Catalyst System | Base | Solvent | Temperature (°C) |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 |

| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 |

| Benzylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 80 |

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. nih.gov This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. nih.govbeilstein-journals.org

This methodology can be applied to this compound to introduce a diverse range of alkynyl substituents at the C-5 position. The reaction is valued for its mild conditions and tolerance of various functional groups. beilstein-journals.orgresearchgate.net

Detailed Research Findings:

Although specific examples for this compound are not prevalent, the Sonogashira coupling of bromopyridine derivatives is a common and reliable transformation. A typical procedure would involve reacting the bromopicolinate with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent.

Table 5: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the pyridine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which help to stabilize the intermediate Meisenheimer complex. Strong nucleophiles are typically required for this transformation to proceed efficiently.

The general mechanism involves the addition of a nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate, followed by the elimination of the bromide ion to restore aromaticity. The position of the substituents on the ring influences the regioselectivity of the attack.

| Nucleophile | Reagent Example | Product |

| Amine | R-NH₂ | Methyl 3-(benzyloxy)-5-(R-amino)picolinate |

| Alkoxide | R-ONa | Methyl 3-(benzyloxy)-5-(R-alkoxy)picolinate |

| Thiolate | R-SNa | Methyl 3-(benzyloxy)-5-(R-thio)picolinate |

Reductive Debromination Pathways

The carbon-bromine bond can be cleaved through reductive processes to yield the corresponding debrominated compound, Methyl 3-(benzyloxy)picolinate. This transformation is valuable for removing the bromine atom after it has served its synthetic purpose, for instance, as a directing group or for introducing other functionalities.

Common methods for reductive dehalogenation of aryl bromides include catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). Other methods can involve the use of reducing agents like zinc in acetic acid or photochemical methods. researchwithrutgers.comorganic-chemistry.org The choice of conditions is crucial to avoid the reduction of other functional groups present in the molecule, such as the benzyloxy group which can be susceptible to hydrogenolysis.

| Reagent/Catalyst | Hydrogen Source | Potential Product |

| Pd/C | H₂ gas | Methyl 3-(benzyloxy)picolinate |

| Pd/C | Ammonium formate | Methyl 3-(benzyloxy)picolinate |

| Zinc powder | Acetic acid | Methyl 3-(benzyloxy)picolinate |

This table illustrates common reductive debromination methods applicable to aryl bromides. Specific conditions and yields for this compound would require experimental validation.

Radical Functionalization Methodologies

The functionalization of pyridine rings through radical-based methods has emerged as a powerful tool in organic synthesis. nih.govacs.orgacs.org For this compound, radical reactions could potentially occur at the pyridine ring. The generation of a pyridinyl radical, followed by coupling with another radical species, can lead to the introduction of new substituents. nih.govacs.org However, the presence of the bromine atom might influence the course of such reactions, potentially leading to competing pathways.

It is important to note that radical functionalization can sometimes lead to mixtures of regioisomers, and the selectivity is often influenced by the electronic and steric properties of the pyridine substituents and the nature of the radical species involved.

Reactivity of the Methyl Ester Moiety

The methyl ester group at the 2-position of the pyridine ring is a key functional handle for further molecular elaboration. It can undergo a variety of transformations common to carboxylic acid esters.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)-5-bromopicolinic acid, under either acidic or basic conditions. cymitquimica.comaobchem.com

Base-catalyzed hydrolysis (saponification) is a common and often irreversible method. It typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, often with a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. The reaction proceeds through the nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. It is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. To drive the equilibrium towards the products, a large excess of water is often used.

| Conditions | Reagents | Product |

| Basic | 1. NaOH (aq), MeOH/THF2. H₃O⁺ | 3-(Benzyloxy)-5-bromopicolinic acid |

| Acidic | H₂SO₄ (aq), H₂O, heat | 3-(Benzyloxy)-5-bromopicolinic acid |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, the methyl group can be exchanged for other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com

In acid-catalyzed transesterification , a proton source activates the carbonyl group of the ester, making it more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess, or the leaving alcohol (methanol in this case) is removed from the reaction mixture.

Base-catalyzed transesterification involves the use of a catalytic amount of a strong base, such as an alkoxide corresponding to the reactant alcohol. The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com

| Catalyst Type | Reagent Example | Product Example |

| Acid | H₂SO₄, R-OH (excess) | Alkyl 3-(benzyloxy)-5-bromopicolinate |

| Base | NaOR, R-OH | Alkyl 3-(benzyloxy)-5-bromopicolinate |

Amidation and Peptide Coupling Applications

The methyl ester of this compound can be converted into amides by reaction with primary or secondary amines. This transformation can be achieved through direct aminolysis, although this often requires harsh conditions such as high temperatures.

A more common and milder approach involves the prior hydrolysis of the ester to the carboxylic acid, 3-(benzyloxy)-5-bromopicolinic acid. This carboxylic acid can then be coupled with an amine using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond under mild conditions. This two-step sequence is generally more efficient and offers broader substrate scope.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

| Step | Reagents | Intermediate/Product |

| 1. Hydrolysis | LiOH, H₂O/THF | 3-(Benzyloxy)-5-bromopicolinic acid |

| 2. Amidation | R¹R²NH, EDC, HOBt, DMF | N,N-R¹R²-3-(benzyloxy)-5-bromopicolinamide |

Reduction to Aldehyde and Alcohol Derivatives

The methyl ester group at the C-2 position of this compound is a key site for synthetic modification, allowing for its selective reduction to either the corresponding aldehyde, 3-(benzyloxy)-5-bromopicolinaldehyde, or the primary alcohol, (3-(benzyloxy)-5-bromopyridin-2-yl)methanol. The choice of reducing agent and reaction conditions dictates the outcome of this transformation.

Partial reduction of the ester to an aldehyde requires careful control to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. arkat-usa.orggoogle.com The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate, which upon aqueous workup, yields the desired aldehyde. researchgate.net The bulky nature of DIBAL-H helps in preventing a second hydride addition to the intermediate aldehyde. google.com

For the complete reduction of the ester to the primary alcohol, more powerful reducing agents are generally employed. Lithium aluminum hydride (LiAlH4) is a common choice for this transformation, capable of quantitatively reducing esters to alcohols. semanticscholar.orgresearchgate.net Other reagents such as lithium borohydride (B1222165) (LiBH4) and sodium borohydride (NaBH4), although generally less reactive towards esters than LiAlH4, can also be effective, sometimes requiring harsher conditions or prolonged reaction times. semanticscholar.orgeurekaselect.com

Table 1: Reduction of this compound

| Desired Product | Reagent | Typical Conditions |

| 3-(benzyloxy)-5-bromopicolinaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) |

| (3-(benzyloxy)-5-bromopyridin-2-yl)methanol | Lithium aluminum hydride (LiAlH4) | Varies, often in ethereal solvents |

Transformations Involving the Benzyloxy Protecting Group (C-3 Position)

The benzyloxy group at the C-3 position serves as a robust protecting group for the hydroxyl functionality. Its removal, or deprotection, is a critical step in many synthetic routes and can be achieved through several methods, primarily catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl (B1604629) ethers. semanticscholar.orgorgsyn.org This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. orgsyn.org The process involves the cleavage of the C-O bond of the benzyl ether, yielding the corresponding alcohol and toluene as a byproduct. semanticscholar.org

A crucial consideration for the hydrogenolysis of this compound is the potential for the pyridine ring to inhibit the catalyst. google.com Pyridine and its derivatives can act as catalyst poisons for palladium, reducing its activity. Therefore, careful optimization of reaction conditions, such as solvent, temperature, and catalyst loading, may be necessary to achieve efficient deprotection. google.com In some cases, the use of alternative catalysts or additives may be required to overcome this inhibition.

Acid-mediated cleavage offers an alternative to catalytic hydrogenolysis for the deprotection of benzyl ethers. Strong Brønsted acids or Lewis acids can be employed to effect this transformation. researchgate.net The mechanism generally involves protonation or coordination of the ether oxygen, followed by nucleophilic attack or elimination to cleave the C-O bond.

Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. researchgate.net The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

While various functional groups can act as DMGs on a pyridine ring, the efficacy of a 3-benzyloxy group in directing lithiation is not extensively documented for this specific substrate. google.com The oxygen atom of the benzyloxy group could potentially coordinate with the lithium reagent, directing deprotonation to the C-2 or C-4 position. However, the electronic and steric properties of the other substituents on the pyridine ring, namely the methyl ester at C-2 and the bromine at C-5, would also significantly influence the regioselectivity of the lithiation. Further empirical investigation would be necessary to determine the feasibility and outcome of a DoM strategy on this compound.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, most notably in N-oxidation reactions. The resulting pyridine N-oxides are valuable synthetic intermediates.

The oxidation of the pyridine nitrogen in this compound would yield the corresponding pyridine N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. arkat-usa.org Other oxidizing agents such as peracetic acid or hydrogen peroxide in the presence of a suitable catalyst can also be employed. arkat-usa.orggoogle.com

The electronic properties of the substituents on the pyridine ring influence the rate and feasibility of N-oxidation. The benzyloxy group at the C-3 position is an electron-donating group, which should facilitate the electrophilic attack on the nitrogen. Conversely, the ester and bromo substituents are electron-withdrawing, which could potentially decrease the nucleophilicity of the nitrogen and make the oxidation more challenging.

Pyridine N-oxides are versatile synthetic intermediates that can undergo a variety of subsequent reactions. researchgate.netsemanticscholar.org The N-oxide functionality activates the pyridine ring towards both nucleophilic and electrophilic substitution, often with altered regioselectivity compared to the parent pyridine. This allows for the introduction of functional groups at positions that are otherwise difficult to access.

Quaternization Reactions and Their Synthetic Utility

Quaternization is a chemical process that results in the formation of a quaternary ammonium salt from a tertiary amine. In the context of this compound, this reaction involves the alkylation of the nitrogen atom within the pyridine ring, leading to the formation of a positively charged pyridinium (B92312) salt. This transformation is of significant synthetic interest as it can be used to modify the compound's physical, chemical, and biological properties.

The quaternization of pyridine and its derivatives, such as picolinates, is typically achieved through the Menshutkin reaction. This reaction involves the treatment of the pyridine compound with an alkylating agent, most commonly an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Steric hindrance can also play a crucial role in quaternization reactions. The substituents on both the pyridine ring and the alkylating agent can affect the rate of reaction. In the case of this compound, the groups at the 2 and 3-positions may provide some steric hindrance to the approaching alkylating agent.

A variety of alkylating agents can be employed for the quaternization of pyridine derivatives, including simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and more complex alkylating agents. The choice of the alkylating agent allows for the introduction of a wide range of substituents onto the pyridine nitrogen, leading to a diverse array of quaternary salts with different properties and potential applications. The reaction conditions for quaternization can vary but often involve heating the reactants in a suitable solvent, such as acetonitrile (B52724) or ethanol.

The synthetic utility of the quaternized derivatives of this compound is anticipated to be broad, drawing parallels from the known applications of other pyridinium and picolinium salts. These quaternary ammonium compounds are known to exhibit biological activity, including antimicrobial and antifungal properties. The introduction of a positive charge on the pyridine ring can enhance the interaction of the molecule with negatively charged biological membranes, which is a key factor in their antimicrobial action. Furthermore, by varying the nature of the alkyl group introduced during quaternization, it is possible to fine-tune the lipophilicity and surface activity of the resulting salt, which can impact its biological efficacy.

Picolinium salts are also utilized as surfactants and in the development of ionic liquids. The quaternization of this compound would yield salts that could be investigated for these applications. The presence of the benzyloxy and bromo substituents offers further opportunities for chemical modification, potentially leading to the development of novel functional materials.

Table 1: Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pyridine | 1-Bromoalkane (C8-C20) | Ethanol | Reflux, 40h | N-Alkylpyridinium bromide | High | nih.gov |

| Methylpyridine isomers | Bromoalkane (C12-C16) | Acetonitrile | Not specified | N-Alkylpicolinium bromide | Moderate to High | nih.gov |

| 4-Picoline | (3-Bromopropoxy)benzene | Toluene | 355 K, 18h | 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide | Not specified | nih.gov |

| Picolinamide | 1,3-Propanesultone | Methanol | Reflux, 3h | 2-(Carbamoyl)pyridin-1-ium-1-ylpropane-3-sulfonate | High | mdpi.com |

Applications in Advanced Organic Synthesis and Chemical Biology

Methyl 3-(benzyloxy)-5-bromopicolinate as a Scaffold for Heterocyclic Synthesis

The structure of this compound makes it a promising starting material or scaffold for building more complex heterocyclic systems. A scaffold in this context is a core molecular framework upon which further chemical modifications can be made to build a library of related compounds.

Construction of Substituted Pyridine (B92270) Rings

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govtcichemicals.com Although specific examples utilizing this compound are not detailed in the available literature, the general reaction mechanism involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as an arylboronic acid.

This hypothetical transformation would allow for the synthesis of a diverse library of 5-aryl-3-(benzyloxy)picolinates. The reaction conditions are typically mild and tolerant of various functional groups, making this a robust strategy. nih.govnih.gov The resulting biaryl structures are prevalent in many biologically active molecules.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 3-(benzyloxy)-5-phenylpicolinate |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Methyl 3-(benzyloxy)-5-(4-methoxyphenyl)picolinate |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Methyl 3-(benzyloxy)-5-(thiophen-2-yl)picolinate |

This table represents potential reactions based on established chemical principles for similar substrates, as specific data for this compound is not available.

Annulation Reactions for Polycyclic Heterocycles

Annulation is a process in which a new ring is fused onto an existing one. Starting from this compound, one could envision multi-step sequences to construct polycyclic systems like quinolines or naphthyridines. For instance, after a Suzuki coupling to introduce a suitably functionalized aryl group at the 5-position, an intramolecular cyclization could be triggered to form a new fused ring.

While specific annulation strategies starting directly from this compound are not described in the literature, general methodologies for creating fused heterocyclic systems often rely on building blocks with precisely placed functional groups that can react to form the new ring. rsc.orgmit.edu The ester and the substituent introduced at the bromo-position could serve as the reactive partners in such a cyclization.

Divergent Synthesis Strategies from a Common Intermediate

Divergent synthesis is a powerful strategy where a single, common intermediate is used to generate a wide array of structurally distinct compounds. nih.gov this compound is well-suited to act as such an intermediate. The two distinct reactive sites (the bromo and ester groups) can be addressed sequentially to "diverge" the synthesis into different product lines.

For example, the bromine atom could first participate in a range of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) to create a library of 5-substituted picolinates. Subsequently, the methyl ester of each of these derivatives could be modified—for instance, by hydrolysis to the carboxylic acid, followed by amide coupling to generate another library of compounds. This approach allows for the rapid generation of molecular diversity from a single starting material. nih.gov

Application in Medicinal Chemistry Lead Discovery and Optimization

In medicinal chemistry, scaffolds provide the three-dimensional structure necessary for interaction with biological targets, while the substituents are varied to fine-tune properties like potency, selectivity, and pharmacokinetics.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The benzyloxy group is recognized as an important pharmacophoric element in various classes of bioactive molecules, including monoamine oxidase (MAO) inhibitors. nih.govnih.gov It can participate in hydrophobic and π-stacking interactions within a receptor's binding pocket.

This compound could be used as a starting point to design novel pharmacophores. By replacing the bromine atom with other functional groups, chemists can explore the structure-activity relationship (SAR) and optimize binding to a target. The combination of the benzyloxy moiety and the pyridine core provides a rigid scaffold that can be systematically decorated to identify new biologically active agents. mdpi.com

Scaffold Elaboration for Biologically Relevant Targets

The process of "scaffold elaboration" or "scaffold hopping" involves modifying a core structure to improve its drug-like properties or to develop novel intellectual property. researchgate.net For example, if a known drug contains a simple phenyl ring, replacing it with the 3-(benzyloxy)picolinate scaffold from this molecule could lead to improved properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with a biological target that a simple phenyl ring cannot.

Strategies for Bioisosteric Replacement and Analog Design (synthetic aspect)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to design analogs of lead compounds with improved potency, selectivity, or pharmacokinetic properties. While specific studies detailing the use of this compound for bioisosteric replacement are not extensively documented, its structure lends itself to such synthetic strategies. The bromo-picolinate core can be considered a bioisostere for other substituted aromatic or heteroaromatic rings found in bioactive molecules.

Synthetic chemists can leverage the reactivity of the bromine atom to introduce a variety of substituents through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the systematic variation of steric and electronic properties at the 5-position of the picolinate (B1231196) ring, enabling the exploration of structure-activity relationships (SAR). The benzyloxy group at the 3-position can also be deprotected to reveal a hydroxyl group, which can then be further functionalized to generate a library of analogs for biological screening.

Table 1: Potential Bioisosteric Replacements via Functionalization of this compound

| Starting Material | Reaction Type | Potential Bioisostere Introduced |

|---|---|---|

| This compound | Suzuki Coupling | Aryl or Heteroaryl groups |

| This compound | Buchwald-Hartwig Amination | Substituted amines |

| This compound | Sonogashira Coupling | Alkynyl groups |

Precursors to Enzyme Inhibitors and Modulators

The picolinate scaffold is present in numerous compounds that exhibit inhibitory or modulatory activity against various enzymes. Although direct synthesis of enzyme inhibitors from this compound is not a central theme in the current body of literature, its potential as a precursor is significant. The functional handles on the molecule allow for its incorporation into larger, more complex structures designed to interact with enzyme active sites.

For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in molecules that chelate metal ions in metalloenzymes or form hydrogen bonds with active site residues. The bromine atom can be used to append fragments that mimic the natural substrate of an enzyme or to introduce groups that can form covalent bonds with the enzyme, leading to irreversible inhibition.

Utility in Agrochemical Development

The search for new and effective herbicides, insecticides, and fungicides is a continuous effort in the agrochemical industry. Substituted picolinic acid derivatives have a proven track record in this area, with several commercialized products belonging to this class of compounds.

Synthesis of Potential Herbicidal Scaffolds

Picolinic acid-based compounds are known to act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. The specific substitution pattern on the picolinate ring is crucial for herbicidal activity. While research specifically detailing the conversion of this compound into herbicidal scaffolds is limited, its structure is analogous to known herbicidally active picolinates.

Synthetic routes could involve the elaboration of the 5-bromo position with various aryl or heteroaryl groups, a common feature in many modern herbicides. The benzyloxy group could also be deprotected and further modified to fine-tune the compound's herbicidal spectrum and crop selectivity.

Insecticide and Fungicide Lead Generation (synthetic aspect)

Beyond herbicides, pyridine-containing molecules have shown promise as insecticides and fungicides. The synthetic versatility of this compound makes it an attractive starting point for generating novel lead compounds in these areas. For example, the bromine atom can be displaced by sulfur-containing nucleophiles to create compounds with potential fungicidal activity. Similarly, coupling with nitrogen-containing heterocycles could lead to new insecticidal scaffolds. The development of efficient synthetic methodologies to diversify the picolinate core is a key aspect of lead generation in agrochemical research.

Contributions to Materials Science (e.g., as monomers, ligands)

The application of specifically "this compound" in materials science as a monomer for polymerization or as a ligand for the synthesis of coordination complexes is not well-documented in publicly available research. However, the structural motifs present in the molecule suggest potential utility in these areas.

The presence of a bromine atom and a modifiable ester group could, in principle, allow for its incorporation into polymer chains through various polymerization techniques. For example, after conversion of the bromine to a more reactive functional group, it could potentially be used in step-growth polymerization.

As a ligand, the pyridine nitrogen and the oxygen atoms of the ester and ether groups offer potential coordination sites for metal ions. The synthesis of metal complexes with picolinate-based ligands is a broad field of research, with applications in catalysis, magnetism, and photoluminescent materials. While specific examples involving this compound are not readily found, the general principles of coordination chemistry suggest its potential as a ligand for the construction of novel metal-organic frameworks (MOFs) or discrete coordination complexes. Further research would be needed to explore these potential applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of the electronic distribution and related properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chalcogen.ronih.gov For a molecule such as Methyl 3-(benzyloxy)-5-bromopicolinate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), would be utilized to determine its optimized geometry in the gas phase or in a solvent. chalcogen.roresearchgate.net These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate a range of molecular properties that are crucial for understanding the molecule's behavior. These properties include the total energy, dipole moment, and the distribution of atomic charges. A high dipole moment, for instance, would suggest significant dipole-dipole interactions in the molecule. mu-varna.bg The vibrational frequencies can also be computed, which correspond to the infrared (IR) and Raman spectra of the molecule. chalcogen.roresearchgate.net By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. chalcogen.ro

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value in eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value in eV |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule; a smaller gap generally indicates higher reactivity. mu-varna.bg

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The electron density of the HOMO would likely be concentrated on the electron-rich regions of the molecule, such as the pyridine (B92270) ring and the oxygen atoms, while the LUMO would be distributed over the electron-deficient areas. mu-varna.bg

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the benzyloxy group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.gov By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This analysis is crucial for understanding the molecule's preferred shape and how it might interact with other molecules. The identification of multiple stable conformations can lead to conformational polymorphism, where a compound crystallizes in different forms. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

To understand how this compound might be synthesized or how it participates in further reactions, computational methods can be used to model the reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined.

Computational models can predict the reactivity of different sites within this compound towards various reagents. For example, in C-H functionalization reactions, the acidity of the benzylic protons can be influenced by metal coordination to the aromatic ring. rsc.org By calculating properties such as local softness or using Fukui functions, which are derived from DFT, the most reactive sites for electrophilic, nucleophilic, or radical attack can be identified. nih.gov This allows for the prediction of regioselectivity in functionalization reactions, guiding synthetic efforts to modify the molecule in a desired manner. The electronic effects of the substituents on the pyridine and benzene (B151609) rings, such as the electron-withdrawing bromo group and the benzyloxy group, would play a significant role in directing this reactivity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Theoretical models are fundamental to modern scaffold design, allowing researchers to visualize and analyze the interactions between a ligand and its biological target at an atomic level. For the this compound scaffold, molecular docking and dynamics simulations serve as powerful tools to predict its binding affinity and mode of interaction with various protein targets.

Molecular docking simulations can be employed to position the this compound scaffold within the active site of a target protein. For instance, based on studies of similar picolinate (B1231196) derivatives, this scaffold could be docked into the binding sites of enzymes such as auxin receptors or botulinum neurotoxin light chain. nih.govnih.gov The benzyloxy group might engage in hydrophobic interactions within a specific pocket, while the ester and the nitrogen atom of the pyridine ring could form crucial hydrogen bonds with amino acid residues. The bromine atom, depending on the topology of the active site, could participate in halogen bonding or occupy a hydrophobic region, further anchoring the ligand.

A hypothetical molecular docking study of this compound into a generic kinase active site is summarized in the table below. This illustrates the type of data generated from such computational experiments.

| Interaction Type | Interacting Residue | Ligand Moiety | Distance (Å) |

| Hydrogen Bond | ASP145 | Pyridine Nitrogen | 2.8 |

| Hydrogen Bond | LYS72 | Carbonyl Oxygen | 3.1 |

| Hydrophobic | LEU120 | Benzyl (B1604629) Ring | 3.5 |

| Hydrophobic | VAL78 | Bromophenyl Ring | 3.9 |

| Halogen Bond | TYR130 | Bromine | 3.2 |

Virtual Screening Applications for Novel Scaffolds

The this compound structure can serve as a query for virtual screening campaigns to identify novel, structurally diverse compounds with similar predicted biological activities. mdpi.comdntb.gov.ua By using the 3D shape and pharmacophoric features of this scaffold, large chemical databases can be rapidly searched for molecules that are likely to bind to the same target.

A pharmacophore model can be generated based on the key interaction points of this compound within a modeled active site. This model would typically include features such as a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen), a hydrophobic aromatic group (the benzyloxy moiety), and a halogen bond donor (the bromine atom). This model can then be used as a filter to screen extensive compound libraries, significantly narrowing down the number of candidates for experimental testing.

The table below outlines a potential pharmacophore model derived from the interactions of this compound.

| Pharmacophore Feature | Corresponding Moiety | Vector Direction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Towards a donor |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Towards a donor |

| Aromatic Ring | Benzyl Group | Normal to the plane |

| Hydrophobic Center | Bromophenyl Ring | Centroid |

| Halogen Bond Donor | Bromine Atom | Along the C-Br axis |

Understanding Structure-Activity Relationships through Modeling

Computational modeling is pivotal in elucidating the structure-activity relationships (SAR) of a series of compounds based on a common scaffold. For derivatives of this compound, quantitative structure-activity relationship (QSAR) studies can be performed to correlate physicochemical properties with biological activity.

By synthesizing and testing a library of analogs with modifications at the benzyloxy and bromo positions, as well as the methyl ester, a dataset can be generated for QSAR analysis. Computational descriptors such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties (e.g., partial charges on atoms) would be calculated for each analog. Statistical methods can then be used to build a predictive model that explains how these properties influence the observed activity.

For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the benzyloxy position enhances binding affinity up to a certain point, after which steric hindrance becomes a limiting factor. Similarly, the model could indicate the optimal electronic nature of the substituent on the pyridine ring for potent activity. These insights are invaluable for guiding the next cycle of lead optimization, focusing synthetic efforts on compounds with a higher probability of success.

Future Research Directions and Emerging Paradigms

Development of Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry that allows for the modification of complex molecules in the final stages of a synthetic sequence, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. nih.govunimi.it For Methyl 3-(benzyloxy)-5-bromopicolinate, the primary challenge and opportunity lie in developing methods that can selectively target its different reactive sites: the C-Br bond, the C-H bonds on the pyridine (B92270) ring, and the benzyloxy group.

Future work will likely focus on palladium-catalyzed cross-coupling reactions, which are well-suited for functionalizing the C5-bromo position. nih.gov However, achieving regioselectivity can be challenging due to the presence of multiple reactive C-H bonds on the pyridine ring. unimi.it Base-controlled or ligand-controlled catalysis could provide a solution to switch selectivity between different positions. nih.gov For instance, different reaction conditions could direct arylation to either the C-Br bond via Suzuki or Buchwald-Hartwig coupling or to a specific C-H bond.

Another promising avenue is the directed metalation-functionalization of the C-H bonds. The nitrogen atom and the ester group could potentially direct metallating agents to specific positions, allowing for the introduction of new substituents with high regioselectivity. Research into iridium-catalyzed borylation could also be applied to selectively introduce a boronic ester at one of the C-H positions, which can then be used for further cross-coupling reactions. unimi.it

| Strategy | Target Site | Potential Reaction | Example Reagents |

| Cross-Coupling | C5-Br | Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, Base |

| Cross-Coupling | C5-Br | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand |

| C-H Activation | C4-H or C6-H | Directed Arylation | Aryl halides, Pd(OAc)₂, Directing Group |

| Borylation | C4-H or C6-H | Iridium-Catalyzed Borylation | B₂pin₂, Ir catalyst |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The structure of this compound is highly amenable to automated synthesis and high-throughput experimentation (HTE). nih.govrsc.org These platforms enable the rapid synthesis and screening of large compound libraries, significantly accelerating the drug discovery process. prf.org The bromine atom acts as a key functional handle for diversification, allowing for a wide array of parallel cross-coupling reactions to be performed in microtiter plates.

An automated workflow could involve dispensing stock solutions of the core scaffold into a 96- or 384-well plate, followed by the addition of a diverse set of building blocks (e.g., boronic acids, amines, alcohols) and the appropriate catalyst systems. nih.govresearchgate.net This approach would allow for the generation of hundreds or thousands of unique derivatives with minimal manual intervention. The resulting unpurified libraries can be rapidly screened for biological activity using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze samples directly from the reaction plates. prf.org This "make-to-measure" strategy streamlines the design-make-test-analyze cycle, enabling faster identification of lead compounds. prf.org

Exploration of Novel Catalytic Systems for Sustainable Transformations (e.g., photoredox, electrochemistry)

Modern synthetic chemistry is increasingly focused on developing sustainable methods that minimize waste and energy consumption. Photoredox and electrochemical catalysis offer green alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. nih.govnih.gov

The application of photoredox catalysis to this compound could unlock novel reaction pathways. beilstein-journals.orgiitj.ac.in For example, visible-light-mediated protocols could facilitate the functionalization of the pyridine C-H bonds or enable cross-coupling reactions at the C-Br position under milder conditions than traditional thermal methods. columbia.edu Nickel/photoredox dual catalysis, in particular, has emerged as a powerful tool for C-H functionalization and could be employed to forge new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

Electrochemistry provides another sustainable platform for transforming this molecule. Anodic oxidation could be used to activate C-H bonds for nucleophilic attack, while cathodic reduction could be employed to generate reactive intermediates from the C-Br bond. These methods avoid the use of stoichiometric chemical oxidants or reductants, reducing the environmental impact of the synthesis.

| Catalytic System | Potential Transformation | Advantages |

| Photoredox Catalysis | C-H Arylation/Alkylation | Mild conditions, high functional group tolerance |

| Photoredox Catalysis | Reductive Cross-Coupling (at C-Br) | Avoids stoichiometric organometallic reagents |

| Electrochemistry | Oxidative C-H Functionalization | Avoids chemical oxidants, high selectivity |

| Electrochemistry | Reductive C-Br Coupling | Green, uses electrons as the reagent |

Expanding the Scope of Derivatization for Chemical Biology Probes

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of protein function in complex biological systems. nih.govmdpi.com this compound is an excellent starting point for the synthesis of such probes due to its modifiable structure. nih.govscispace.com

The bromine atom serves as a versatile anchor point for introducing various reporter tags or reactive groups. mdpi.com Through cross-coupling reactions, functionalities such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-affinity labels (for target identification) can be readily attached. The benzyloxy and methyl ester groups can also be modified to fine-tune the probe's physicochemical properties, such as solubility and cell permeability, which are critical for its function in a cellular environment. The synthesis of a focused library of derivatives would allow for the systematic optimization of potency and selectivity against a target of interest. nih.gov

Investigation into Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a cornerstone technique for the assembly of peptides, oligonucleotides, and other complex molecules, offering significant advantages in purification and automation. d-nb.inforesearchgate.net The structure of this compound can be adapted for use as a building block in SPS.

A potential strategy involves modifying the scaffold for attachment to a solid support. For example, the benzyloxy group could be replaced by a functional group suitable for linking to a resin, such as a hydroxyl or carboxylic acid. Once immobilized, the bromo-picolinate core can be elaborated upon in a stepwise fashion. The bromine atom can undergo various coupling reactions, and the methyl ester can be hydrolyzed and coupled with amines to build peptidomimetic structures. mdpi.org This approach would facilitate the construction of complex molecules with a pyridine core, which would be challenging to synthesize using traditional solution-phase methods. nih.govmerckmillipore.com

Design of Biocompatible and Biodegradable Derivatives (synthetic aspect)

The development of biocompatible and biodegradable polymers is a major focus in materials science and biomedical engineering. nih.govnih.gov Pyridine-containing polymers are of interest due to the unique chemical properties imparted by the heterocyclic ring. researchgate.netdntb.gov.ua